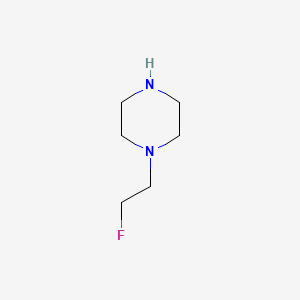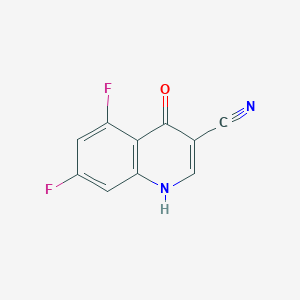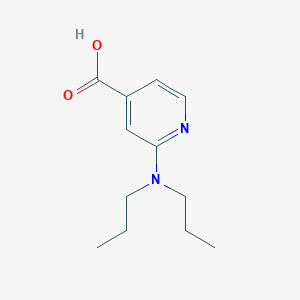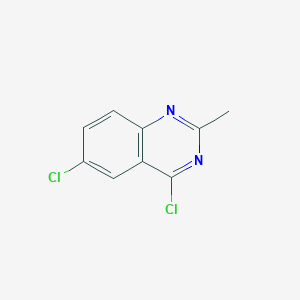
1-氯异喹啉-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloroisoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloroisoquinoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroisoquinoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和反应
异喹啉杂环的烷基化:在异喹啉和1-氯异喹啉的存在下,邻苯二甲酸酐已经脱羧,导致异喹啉杂环的烷基化化合物(Donati, Hung, & Prager, 1990)。
新型酰基转移催化剂的合成:使用1-氯-5-硝基异喹啉合成了含有异喹啉的新型酰基转移催化剂,该催化剂源自1-氯异喹啉(Chen Pei-ran, 2008)。
药物化学和药物开发
抗结核活性:使用5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-羧酸合成的新化合物,与1-氯异喹啉-5-羧酸相关,显示出具有更低细胞毒性的有希望的抗结核活性(Marvadi et al., 2020)。
质谱中的气相反应:涉及取代异喹啉的研究,包括1-氯异喹啉衍生物,突出了它们作为脯氨酸羟化酶抑制剂药物候选物的潜力(Thevis, Kohler, Schlörer, & Schänzer, 2008)。
催化和材料科学
- 纳米磁性可重复使用催化剂:合成了吡啶-4-羧酸(PPCA)功能化的Fe3O4纳米颗粒,展示了用于合成各种化合物的纳米磁性可重复使用催化剂的潜力(Ghorbani‐Choghamarani & Azadi, 2015)。
分析化学
- 钌的比色试剂:异喹啉衍生物,如5-羟基喹啉-8-羧酸,已被用作钌等金属的比色试剂(Breckenridge & Singer, 1947)。
安全和危害
The safety information for 1-Chloroisoquinoline-5-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
1-Chloroisoquinoline-5-carboxylic acid is a heterocyclic organic compound that belongs to the family of isoquinoline carboxylic acids. Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . .
Mode of Action
. This suggests that the carboxylic acid group in 1-Chloroisoquinoline-5-carboxylic acid may play a crucial role in its interaction with its targets.
Biochemical Pathways
Isoquinolines are known to affect a variety of biochemical pathways due to their diverse structures and use as components of anti-cancer, anti-malarial, and other drugs . .
Result of Action
, suggesting that 1-Chloroisoquinoline-5-carboxylic acid may have significant molecular and cellular effects.
生化分析
Biochemical Properties
1-Chloroisoquinoline-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze carboxylic esters into alcohols and carboxylates . These interactions are crucial as they can influence the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of 1-Chloroisoquinoline-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the transcriptional response to metabolites in plant cells, indicating its role in regulating gene expression . Additionally, its interaction with carboxylesterases suggests it may play a role in cellular metabolism by modulating the levels of specific metabolites.
Molecular Mechanism
At the molecular level, 1-Chloroisoquinoline-5-carboxylic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with carboxylesterases can result in the hydrolysis of carboxylic esters, thereby influencing the levels of various metabolites . These changes can have downstream effects on cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloroisoquinoline-5-carboxylic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. For example, prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Chloroisoquinoline-5-carboxylic acid vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact becomes significant only beyond a certain concentration . High doses can result in enzyme inhibition, leading to disruptions in metabolic pathways and cellular processes.
Metabolic Pathways
1-Chloroisoquinoline-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as carboxylesterases, which play a role in the hydrolysis of carboxylic esters . These interactions can affect metabolic flux and the levels of various metabolites within the cell. Additionally, its role in regulating gene expression suggests it may influence other metabolic pathways indirectly.
Transport and Distribution
The transport and distribution of 1-Chloroisoquinoline-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for determining the compound’s overall impact on cellular function.
Subcellular Localization
1-Chloroisoquinoline-5-carboxylic acid is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, where it can exert its effects . For example, its interaction with carboxylesterases suggests it may be localized to compartments involved in metabolic processes.
属性
IUPAC Name |
1-chloroisoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-7-2-1-3-8(10(13)14)6(7)4-5-12-9/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTGRZFORDXMSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611280 |
Source


|
| Record name | 1-Chloroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-71-4 |
Source


|
| Record name | 1-Chloroisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
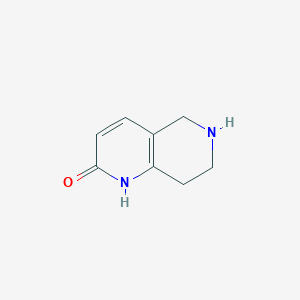
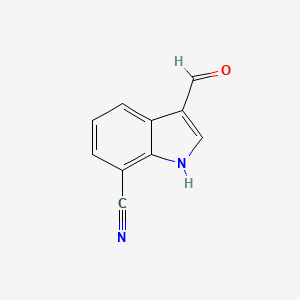
![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)


![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)


